molecular formula C21H20N2O3 B4206859 3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B4206859
M. Wt: 348.4 g/mol
InChI Key: WEQKDPGAMXVOTM-UHFFFAOYSA-N
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Description

3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, an anilino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of aniline with ethyl acetoacetate in the presence of a catalyst to form the pyrrole ring. This intermediate is then reacted with phenylhydrazine to introduce the phenyl group. The final step involves the addition of propanoic acid to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid
  • 3-[(2-anilino-2-oxoethyl)sulfonyl]propanoic acid
  • 3-[(2-anilino-2-oxoethyl)thio]propanoic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[1-(2-anilino-2-oxoethyl)-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20(22-17-9-5-2-6-10-17)15-23-18(12-14-21(25)26)11-13-19(23)16-7-3-1-4-8-16/h1-11,13H,12,14-15H2,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQKDPGAMXVOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid
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3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid
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3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid
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3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid
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3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

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